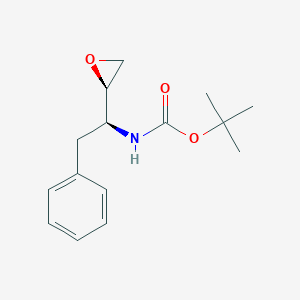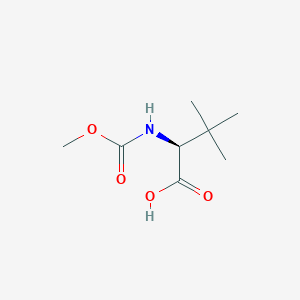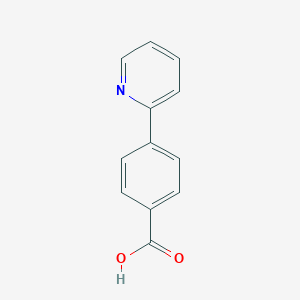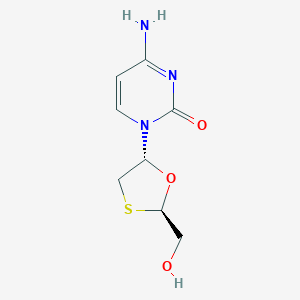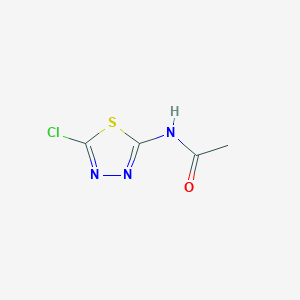
4-氨基丁醛
描述
4-氨基丁醛是一种ω-氨基醛,是丁醛,其中末端甲基的一个氢被氨基取代 。它是一种用途广泛的化合物,在化学、生物学和医学等各个领域都有着重要的应用。
科学研究应用
4-氨基丁醛在科学研究中有着广泛的应用:
作用机制
4-氨基丁醛的作用机制涉及它与各种分子靶标和途径的相互作用。 在生物系统中,它被转化为4-氨基丁酸,然后可以参与多胺和其他重要生物分子的合成 。 该化合物的醛基使它能够与胺形成席夫碱,促进各种生化反应 .
类似化合物:
3-氨基丙醛: 与4-氨基丁醛相似,但碳链更短。
4-氨基丁酸: 4-氨基丁醛的氧化形式。
4-氨基丁醇: 4-氨基丁醛的还原形式.
独特性: 4-氨基丁醛能够参与多种化学反应,使其成为有机合成的宝贵中间体,这使其具有独特性。 它作为多胺前体在生物系统中的作用也突出了它在代谢途径中的重要性 .
生化分析
Biochemical Properties
4-Aminobutanal interacts with several enzymes, proteins, and other biomolecules. It is a product of the oxidation of putrescine, a process catalyzed by copper-containing amine oxidases (CuAO) and FAD-dependent polyamine oxidases (PAO) . The product of this reaction is 4-aminobutanal, which then undergoes cyclization to form pyrroline .
Cellular Effects
4-Aminobutanal has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of growth, development, and stress response in plants .
Molecular Mechanism
At the molecular level, 4-Aminobutanal exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to γ-aminobutyric acid (GABA) by the action of pyrroline dehydrogenase (PYRR-DH) .
Temporal Effects in Laboratory Settings
The effects of 4-Aminobutanal change over time in laboratory settings. It has been observed that low-temperature-induced protein hydrolysis is responsible for the enhanced availability of amino acids during early storage, stimulating 4-aminobutanal levels .
Dosage Effects in Animal Models
While specific studies on dosage effects of 4-Aminobutanal in animal models are limited, it is known that polyamines, from which 4-Aminobutanal is derived, play crucial roles in animal growth and development .
Metabolic Pathways
4-Aminobutanal is involved in the metabolic pathways of polyamines. It is produced from the oxidation of putrescine, and then converted into GABA . This process involves several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that GABA, which is derived from 4-Aminobutanal, is synthesized in the cytosol .
Subcellular Localization
It is suggested that a protein with similar biochemical function, ALDH10A8, is translocated from the cytosol to the plastid, perhaps in response to stress-induced post-translational modification .
准备方法
合成路线和反应条件: 4-氨基丁醛可以通过多种方法合成。一种常见的方法是使用钯催化剂在氢气存在下还原4-硝基丁醛。 另一种方法包括使用温和的氧化剂氧化4-氨基丁醇 .
工业生产方法: 在工业环境中,4-氨基丁醛通常通过4-硝基丁醛的催化加氢来生产。 该过程涉及在受控温度和压力条件下使用钯催化剂,以确保高产率和纯度 .
化学反应分析
反应类型: 4-氨基丁醛会发生多种化学反应,包括氧化、还原和取代。
常用试剂和条件:
主要生成产物:
氧化: 4-氨基丁酸
还原: 4-氨基丁醇
相似化合物的比较
3-Aminopropanal: Similar to 4-Aminobutanal but with a shorter carbon chain.
4-Aminobutanoic Acid: The oxidized form of 4-Aminobutanal.
4-Aminobutanol: The reduced form of 4-Aminobutanal.
Uniqueness: 4-Aminobutanal is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its role in biological systems as a precursor to polyamines also highlights its importance in metabolic pathways .
属性
IUPAC Name |
4-aminobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLQEYLEYWJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863389 | |
| Record name | 4-Aminobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Aminobutyraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4390-05-0 | |
| Record name | 4-Aminobutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutyraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



